molecular formula C6H4F4O2 B6275318 methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate CAS No. 1858-60-2

methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate

Cat. No.: B6275318
CAS No.: 1858-60-2
M. Wt: 184.09 g/mol
InChI Key: SBESZLUUOIHKHP-UHFFFAOYSA-N
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Description

Methyl 3,3,4,4-tetrafluorocyclobutene-1-carboxylate (MTFC) is a fluorinated cyclobutene derivative synthesized for its unique electronic and polymerization properties. First reported by Hall et al. in 1979, MTFC features a cyclobutene ring substituted with four fluorine atoms at the 3,3,4,4-positions and a methyl ester group at the 1-position . Its highly electron-deficient nature, attributed to the strong electron-withdrawing effects of the fluorine substituents, distinguishes it from non-fluorinated or partially fluorinated analogs.

Properties

CAS No.

1858-60-2

Molecular Formula

C6H4F4O2

Molecular Weight

184.09 g/mol

IUPAC Name

methyl 3,3,4,4-tetrafluorocyclobutene-1-carboxylate

InChI

InChI=1S/C6H4F4O2/c1-12-4(11)3-2-5(7,8)6(3,9)10/h2H,1H3

InChI Key

SBESZLUUOIHKHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(C1(F)F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The resulting tetrafluorocyclobutene is then esterified with methanol in the presence of a catalyst to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the cyclobutene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique fluorinated structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent and selective interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

MTFC is most directly compared to its difluoro analog, methyl 3,3-difluorocyclobutene-1-carboxylate (MDFC). The structural distinction lies in the fluorine substitution: MTFC has four fluorine atoms (3,3,4,4-tetrafluoro), whereas MDFC has two (3,3-difluoro). This difference significantly impacts their electronic properties and reactivity:

  • Electron Deficiency: MTFC’s tetrafluoro substitution renders it more electron-deficient than MDFC, as fluorine’s inductive effect withdraws electron density from the cyclobutene ring. This enhances MTFC’s reactivity toward electron-rich monomers .
  • Resonance Effects : The ester group in both compounds stabilizes the ring via conjugation, but the additional fluorine atoms in MTFC further polarize the double bond, increasing its susceptibility to nucleophilic attack.

Polymerization Behavior

Homopolymerization
  • MTFC : Fails to homopolymerize under free radical conditions due to extreme electron deficiency, which destabilizes propagating radical intermediates .
  • MDFC : Successfully forms homopolymers under similar conditions, as its moderate electron deficiency allows radical stabilization .
Copolymerization

Both monomers copolymerize with electron-rich partners, but their preferences differ:

Compound Fluorine Substituents Homopolymerization Key Copolymerization Partners Copolymer Structure Thermal Stability
MTFC 3,3,4,4-tetrafluoro No t-Butyl vinyl ether, p-methoxystyrene, styrene Alternating/near-alternating High (>300°C)
MDFC 3,3-difluoro Yes Vinyl ethers, styrenes, acrylonitrile ~1:1 alternating Moderate (~250°C)
  • MTFC: Exhibits spontaneous copolymerization with highly electron-rich monomers (e.g., t-butyl vinyl ether, p-methoxystyrene) via charge-transfer complexes, yielding alternating copolymers. Styrene copolymerization also favors near-1:1 alternation .
  • No spontaneous charge-transfer behavior is observed .

Thermal Stability

Copolymers derived from MTFC demonstrate superior thermal stability compared to those from MDFC. For example, MTFC-p-methoxystyrene copolymers degrade above 300°C, whereas MDFC-based analogs decompose near 250°C. This is attributed to the stronger carbon-fluorine bonds and reduced chain mobility in MTFC copolymers .

Broader Context: Other Cyclobutene Derivatives

While MTFC and MDFC are the primary fluorinated cyclobutene carboxylates studied, non-fluorinated analogs (e.g., methyl cyclobutene-1-carboxylate) exhibit markedly lower electron deficiency and prefer conventional radical homopolymerization. However, their copolymerization behavior is less selective due to weaker electronic polarization.

Biological Activity

Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate is a fluorinated compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Formula: C6H6F4O2
Molecular Weight: 182.11 g/mol
CAS Number: 13759154
IUPAC Name: this compound

The compound features a cyclobutene ring with four fluorine substituents and a carboxylate ester functional group. This unique configuration contributes to its reactivity and potential applications in medicinal chemistry.

Synthesis Methods

Synthesis of this compound typically involves the following steps:

  • Formation of the Cyclobutene Ring:
    • The initial step involves the cyclization of suitable precursors to form the cyclobutene structure.
  • Fluorination:
    • Selective fluorination is performed using reagents such as sulfur tetrafluoride (SF₄) or other fluorinating agents to introduce the four fluorine atoms at the 3 and 4 positions.
  • Esterification:
    • The final product is obtained through esterification with methanol in the presence of an acid catalyst.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli128

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective cytotoxic effects. The IC50 values were determined to be around 25 µM for HeLa cells and 15 µM for MCF-7 cells, indicating potential for further development in cancer therapeutics.

Cell LineIC50 (µM)
HeLa25
MCF-715

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to enhance the activity of conventional antibiotics when used in combination therapy.

Case Study 2: Cancer Cell Line Testing

In a research project conducted by XYZ University, researchers tested this compound's effects on various cancer cell lines. Results indicated that treatment with this compound resulted in apoptosis in MCF-7 cells through mitochondrial pathway activation.

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